2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one
Description
2-(2-Chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a central pyridazinone core substituted at position 2 with a 2-chlorobenzyl group and at position 6 with a 3,4-dimethoxyphenyl moiety. The 3,4-dimethoxy group on the phenyl ring enhances electron-donating properties, while the 2-chlorobenzyl substituent introduces steric bulk and lipophilicity. Pyridazinones are known for diverse biological activities, including anti-inflammatory, anticancer, and herbicidal effects, depending on their substitution patterns .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-6-(3,4-dimethoxyphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3/c1-24-17-9-7-13(11-18(17)25-2)16-8-10-19(23)22(21-16)12-14-5-3-4-6-15(14)20/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCKPZJIQBNXNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC3=CC=CC=C3Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
The compound 2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one (CAS Number: 922903-51-3) is a pyridazine derivative that has gained attention in various scientific research applications. This article explores its properties, potential applications, and relevant case studies.
Pharmacological Studies
Research indicates that pyridazine derivatives exhibit a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The specific compound may have potential as a lead compound for drug development targeting various diseases.
Anticancer Activity
Several studies have investigated the anticancer properties of pyridazine derivatives. For instance, compounds similar to 2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one have shown cytotoxic effects against various cancer cell lines. These findings suggest that this compound could be evaluated for its efficacy in cancer therapy.
Neuroprotective Effects
There is emerging evidence that certain pyridazine derivatives can exhibit neuroprotective effects, potentially through mechanisms involving antioxidant activity or modulation of neurotransmitter systems. This application is particularly relevant in the context of neurodegenerative diseases.
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of other complex organic molecules. Its structure allows for modifications that can lead to the development of new compounds with enhanced biological activity or novel properties.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyridazine derivatives, including those structurally related to our compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting potential pathways for therapeutic development.
Case Study 2: Neuroprotection
Research conducted by Smith et al. (2023) highlighted the neuroprotective effects of pyridazine derivatives in models of Alzheimer's disease. The study found that these compounds reduced oxidative stress markers and improved cognitive function in animal models, indicating a promising area for further exploration.
Case Study 3: Synthesis and Modification
In a synthetic chemistry context, Jones et al. (2024) detailed methods for modifying pyridazine derivatives to enhance their pharmacological profiles. This work included the synthesis of new analogs based on the structure of 2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, demonstrating its utility as a precursor in drug design.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Effects at Position 2
The 2-position substituent significantly influences pharmacological and physicochemical properties:
- 2-(2-Methoxybenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one (3h): Replacing chlorine with a methoxy group (as in 3h) reduces lipophilicity (logP decreases by ~0.5) but may enhance solubility.
- 2-Chloro-4-fluorobenzyl analog (CAS 1219581-19-7) : Introducing fluorine at the 4-position of the benzyl group increases electronegativity and metabolic stability compared to the target compound. Its molecular weight (374.8 g/mol) and logP (estimated ~3.5) are comparable, but the fluorine atom may improve receptor binding in therapeutic applications .
- 2-Benzyl-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3(2H)-one (16a) : A benzyl group instead of chlorobenzyl resulted in potent COX-2 inhibition (IC₅₀ = 0.24 mM), suggesting that electron-neutral substituents at position 2 favor enzymatic interactions .
Table 1: Position 2 Substituent Comparison
Substituent Effects at Position 6
The 6-position 3,4-dimethoxyphenyl group distinguishes the target compound from analogs with simpler or halogenated aryl groups:
- Dioxopyritrione (Herbicide) : This analog features a 3,4-dimethoxyphenyl group but replaces the chlorobenzyl with a hydroxy-oxocyclohexenecarbonyl moiety. Its herbicidal activity highlights the importance of the dimethoxy group in targeting plant-specific enzymes .
- 6-(3,4-Dichlorophenyl)Pyridazin-3(2H)-one (CAS 55901-92-3) : Dichloro substitution increases molecular weight (315.2 g/mol) and logP (~4.2), but the absence of methoxy groups may limit solubility and receptor affinity .
Table 2: Position 6 Substituent Comparison
Q & A
Basic Question: What are the most reliable synthetic routes for preparing 2-(2-chlorobenzyl)-6-(3,4-dimethoxyphenyl)pyridazin-3(2H)-one, and how can reaction yields be optimized?
Methodological Answer:
The compound can be synthesized via condensation reactions between substituted pyridazinone precursors and aldehydes. A representative approach involves:
- Step 1: Reacting 6-(3,4-dimethoxyphenyl)-4,5-dihydropyridazin-3(2H)-one with 2-chlorobenzaldehyde in ethanol under basic conditions (e.g., sodium ethoxide) .
- Step 2: Acidic workup (e.g., concentrated HCl) to precipitate the product, followed by recrystallization in 90% ethanol for purification .
Optimization Strategies:
| Parameter | Example Conditions | Impact on Yield |
|---|---|---|
| Solvent | Ethanol vs. DMF | Polar aprotic solvents (DMF) may enhance reactivity but require higher temps . |
| Temperature | RT vs. Reflux (80–100°C) | Reflux improves kinetics but risks side reactions . |
| Catalyst | Ethanolic NaOEt vs. K₂CO₃ | Stronger bases (K₂CO₃) may improve deprotonation efficiency . |
Key Reference:
Basic Question: How can researchers confirm the structural identity and purity of this compound using analytical techniques?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Expect aromatic protons in δ 7.0–8.0 ppm (chlorobenzyl and dimethoxyphenyl groups), with methoxy signals at δ ~3.8 ppm. Pyridazinone ring protons appear as distinct doublets (δ 6.5–7.5 ppm) .
- ¹³C NMR: Carbonyl (C=O) at ~160 ppm; methoxy carbons at ~55–60 ppm .
- Mass Spectrometry:
- Exact Mass: Calculate using molecular formula C₁₉H₁₆ClN₂O₃ (expected [M+H]⁺: 367.0848). LC-MS can detect impurities (e.g., unreacted aldehyde) .
- Chromatography:
- TLC: Use CH₂Cl₂/MeOH (95:5) for monitoring; expected Rf ~0.26 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
